

Application Notes and Protocols: L18-MDP for In Vitro Cell Stimulation

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Compound of Interest

Compound Name: L18-MDP
Cat. No.: B12390870

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Introduction

L18-MDP, also known as N²-[(N-acetylmuramoyl)-L-alanyl-D-isoglutaminyl]-N⁶-stearoyl-L-lysine or MTP-PE (muramyl tripeptide phosphatidylethanolamine), is a synthetic analog of muramyl dipeptide (MDP). MDP is the minimal bioactive component of peptidoglycan found in the cell walls of both gram-positive and gram-negative bacteria. **L18-MDP** is a potent agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). [1] Its lipophilic nature, due to the addition of a stearoyl fatty acid, enhances its uptake into the cytoplasm where it can be hydrolyzed to release MDP, leading to a robust activation of the NOD2 signaling pathway.[1]

Activation of NOD2 by **L18-MDP** triggers a signaling cascade that results in the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathway.[1] This leads to the production of a variety of pro-inflammatory cytokines and chemokines, making **L18-MDP** a valuable tool for in vitro studies of innate immunity, adjuvant effects, and inflammatory responses. These application notes provide detailed protocols for the in vitro stimulation of various cell types with **L18-MDP** to induce and measure cellular activation and cytokine production.

Data Presentation: Quantitative Effects of L18-MDP Stimulation

The following table summarizes the quantitative data on cytokine production following in vitro stimulation with **L18-MDP** or its related compound, MDP, across different cell types. This data is compiled from various studies to provide a comparative overview.

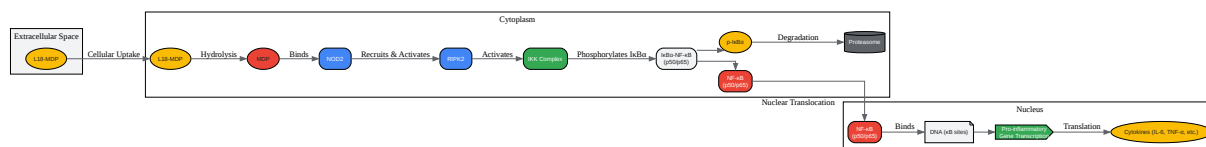
Cell Type	Stimulant	Concentration	Incubation Time	Cytokine Measured	Fold Increase / Concentration	Reference
Human Monocyte-Derived Dendritic Cells (MoDCs)	MDP-Lys(L18) + IFN- β	100 ng/mL	24 hours	IL-12p70	Significantly augmented vs. MDP alone	[2]
Human Monocyte-Derived Dendritic Cells (MoDCs)	MDP-Lys(L18) + IFN- β	100 ng/mL	24 hours	TNF- α	Significantly augmented vs. MDP alone	[2]
Human Monocyte-Derived Dendritic Cells (MoDCs)	MDP-Lys(L18) + IFN- β	100 ng/mL	24 hours	IL-6	Significantly augmented vs. MDP alone	[2]
Human cDC2	L18-MDP	0.5 μ g/mL	12 hours	IL-1 β	~1500 pg/mL (with R848 priming)	[3]
Human cDC2	L18-MDP	0.5 μ g/mL	12 hours	IL-18	~200 pg/mL (with R848 priming)	[3]
Human THP-1 cells	MDP	10 μ g/mL	24 hours	IL-1 β	Moderately amplified with LPS	[4]

Human THP-1 cells	MDP	10 µg/mL	24 hours	TNF-α	Moderately amplified with LPS	[4]
Mouse Macrophage Cell Line (J774.1)	MDP-Lys(L18)	0.1-20 µg/mL	Not Specified	IL-1β	Dose-dependent increase	[5]
Mouse Macrophage Cell Line (J774.1)	MDP-Lys(L18)	0.1-20 µg/mL	Not Specified	IL-6	Neutralized by anti-IL-6 antibody	[5]

Signaling Pathways and Experimental Workflows

L18-MDP Induced NOD2 Signaling Pathway

L18-MDP, upon entering the cytoplasm, is processed to release MDP, which is then recognized by the leucine-rich repeat (LRR) domain of the NOD2 receptor. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD domain interactions. RIPK2 is subsequently polyubiquitinated, which serves as a scaffold for the recruitment of downstream signaling complexes, including the IKK (IκB kinase) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines such as IL-6, TNF-α, and IL-1β.

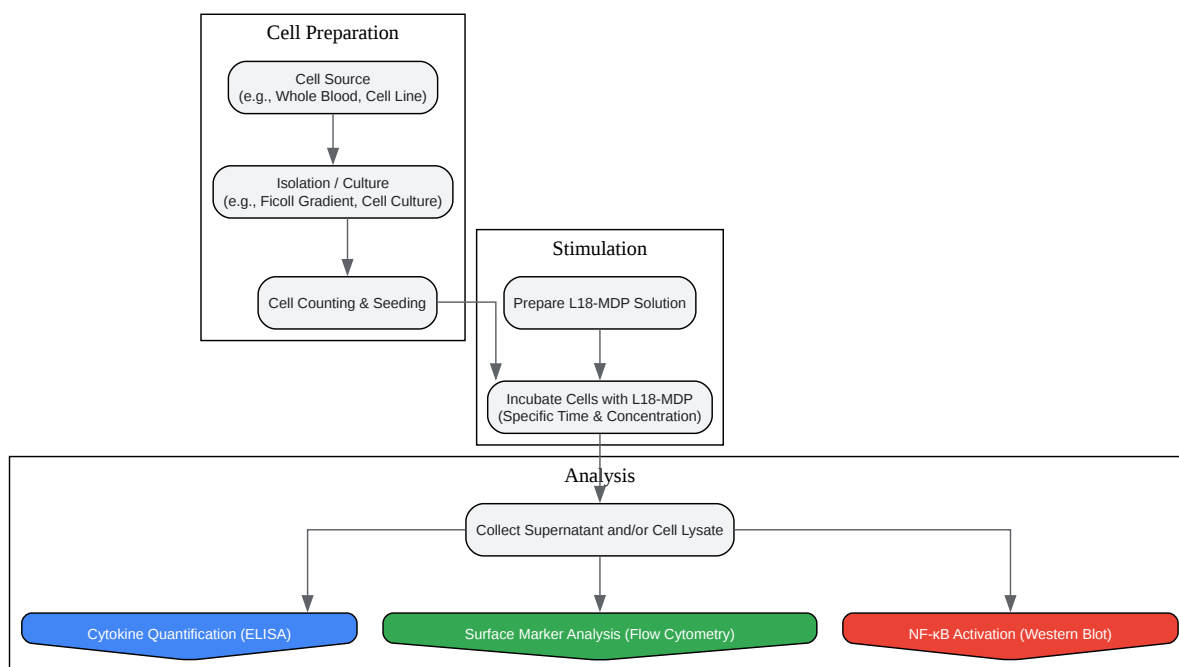


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Caption: **L18-MDP** induced NOD2 signaling pathway.

General Experimental Workflow for In Vitro Cell Stimulation

The following diagram outlines a general workflow for stimulating cells with **L18-MDP** and subsequent analysis. The initial steps involve cell preparation, which can vary depending on whether primary cells or cell lines are used. This is followed by stimulation with **L18-MDP**, and finally, the analysis of cellular responses through various methods such as ELISA for cytokine secretion, flow cytometry for surface marker expression, or Western blotting for signaling protein activation.



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Caption: General experimental workflow for cell stimulation.

Experimental Protocols

Protocol 1: Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of human PBMCs from whole blood and their subsequent stimulation with **L18-MDP** for cytokine analysis.

Materials:

- Human whole blood collected in heparinized tubes
- Ficoll-Paque PLUS or Histopaque-1077
- Phosphate-Buffered Saline (PBS), sterile
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **L18-MDP**
- 96-well cell culture plates
- Reagents for ELISA (capture antibody, detection antibody, streptavidin-HRP, substrate)

Procedure:

- **PBMC Isolation:** a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs. e. Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter.
- **Cell Seeding:** a. Adjust the cell suspension to a final concentration of 1×10^6 cells/mL in complete RPMI-1640 medium. b. Seed 200 μ L of the cell suspension per well into a 96-well plate (2×10^5 cells/well).
- **L18-MDP Stimulation:** a. Prepare a stock solution of **L18-MDP** in sterile water or DMSO. Further dilute in complete RPMI-1640 to the desired working concentrations (e.g., 1 ng/mL to 100 ng/mL). b. Add the **L18-MDP** solution to the wells containing PBMCs. Include a vehicle

control (medium with the same concentration of solvent used for **L18-MDP**). c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

- Cytokine Analysis (ELISA): a. After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes. b. Carefully collect the supernatant from each well for cytokine analysis. c. Perform ELISA for the cytokines of interest (e.g., TNF- α , IL-6, IL-1 β) according to the manufacturer's instructions.

Protocol 2: Stimulation of THP-1 Macrophages and Analysis of NF- κ B Activation

This protocol details the differentiation of the human monocytic cell line THP-1 into macrophages and their subsequent stimulation with **L18-MDP** to assess NF- κ B activation by Western blot.

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
- Phorbol 12-myristate 13-acetate (PMA)
- **L18-MDP**
- 6-well cell culture plates
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Reagents and equipment for SDS-PAGE and Western blotting
- Primary antibody against NF- κ B p65
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **THP-1 Cell Culture and Differentiation:** a. Culture THP-1 monocytes in suspension in complete RPMI-1640 medium. b. To differentiate into macrophages, seed THP-1 cells at a density of 5×10^5 cells/mL in 6-well plates. c. Add PMA to a final concentration of 50-100 ng/mL. d. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. The cells will become adherent and exhibit a macrophage-like morphology.^{[5][6][7][8]} e. After differentiation, gently wash the cells with fresh, warm medium and allow them to rest for 24 hours before stimulation.
- **L18-MDP Stimulation:** a. Prepare **L18-MDP** working solutions in complete RPMI-1640 medium (e.g., 100 ng/mL). b. Replace the medium in the wells with the **L18-MDP** solution or a vehicle control. c. Incubate for the desired time points to observe NF-κB activation (e.g., 0, 15, 30, 60 minutes).
- **Cell Lysis and Protein Quantification:** a. After stimulation, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and scrape the cells. c. Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- **Western Blot Analysis:** a. Prepare protein samples with Laemmli buffer and denature by boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the nuclear fraction of p65 indicates NF-κB activation.^{[9][10][11]}

Conclusion

L18-MDP is a powerful tool for the in vitro stimulation of various immune and non-immune cells through the NOD2 signaling pathway. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular consequences of NOD2 activation. It is recommended to optimize the concentration of **L18-MDP** and the incubation time for each

specific cell type and experimental endpoint to achieve the most robust and reproducible results.

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